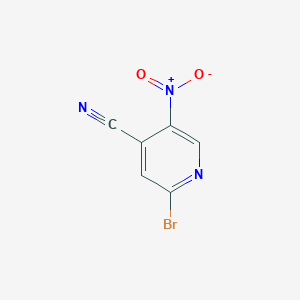
3-azido-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-azido-N-methylpropanamide” is a molecule with potential applications in various fields of research and industry. It is a derivative of 3-azido-1-propanamine , which is a thymidine analogue . The azide group in this compound makes it highly reactive and versatile .
Chemical Reactions Analysis
Azides, including “3-azido-N-methylpropanamide”, are highly reactive. They can undergo a variety of chemical reactions, including domino reactions, salt formation, cyclization, and nucleophilic substitution . The reactivity of azides can be influenced by factors such as positional isomerism .
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-azido-N-methylpropanamide involves the conversion of N-methylpropanamide to 3-azido-N-methylpropanamide through a series of reactions.", "Starting Materials": [ "N-methylpropanamide", "Sodium azide", "Sulfuric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: N-methylpropanamide is reacted with sulfuric acid to form the corresponding amide sulfate intermediate.", "Step 2: The amide sulfate intermediate is then treated with sodium azide in ethanol to form the corresponding azide intermediate.", "Step 3: The azide intermediate is then hydrolyzed with sodium hydroxide to form 3-azido-N-methylpropanamide." ] } | |
CAS RN |
1249018-02-7 |
Molecular Formula |
C4H8N4O |
Molecular Weight |
128.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-phenyl-octahydrocyclopenta[b]pyrrole](/img/structure/B6266231.png)